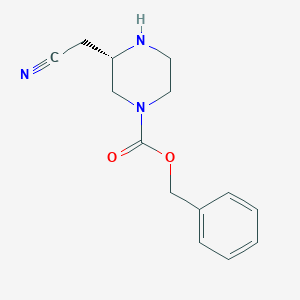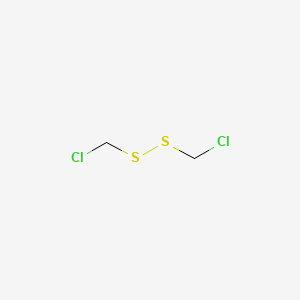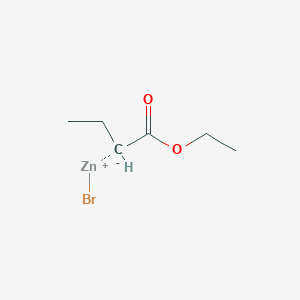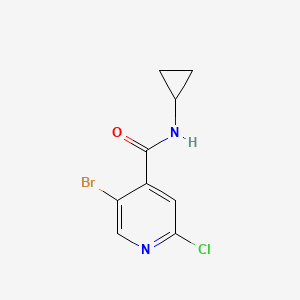
2,6-Dichloro-pyridine-3-sulfonic acid methylamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves two main methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In the latter case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The crystal structure of the compound is based on a single-crystal X-ray analysis . The compound was prepared by the sulfonation of 2,6-dimethylpyridine .Chemical Reactions Analysis
The compound is soluble in water, slightly soluble in alcohol, and insoluble in most organic solvents . It is used as a pyridine-containing building block/ligand for transition metal compounds .Physical And Chemical Properties Analysis
The compound is soluble in water, slightly soluble in alcohol, and insoluble in most organic solvents . It is supplied in the form of a white powder or crystal .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
The compound finds use in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.
Agrochemicals
MFCD29965770 is used in the agrochemical industry . It can be used in the synthesis of various agrochemicals, contributing to the development of more effective pesticides and fertilizers.
Dye Manufacturing
This compound is used in the dye manufacturing industry . It can be used in the synthesis of various dyes, contributing to the development of new colors and pigments.
Biological Research
MFCD29965770 can be used in biological research . It can be used to study the biological activities of various compounds, contributing to our understanding of biological processes and mechanisms.
Microbial Fuel Cells
There is potential for this compound to be used in microbial fuel cells . These are devices that use bacteria to convert chemical energy into electricity. The compound could potentially be used to enhance the performance of these cells.
Sensor Technology
Progressive trends in research have resulted in noticeable applications of similar compounds in the field of sensing . This compound could potentially be used in the development of new sensor technologies.
Environmental Science
This compound could potentially be used in environmental science research . It could be used to study the impact of various chemicals on the environment, contributing to our understanding of environmental processes and mechanisms.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-dichloro-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2S/c1-9-13(11,12)4-2-3-5(7)10-6(4)8/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXNFSXQSNJVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-pyridine-3-sulfonic acid methylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)











